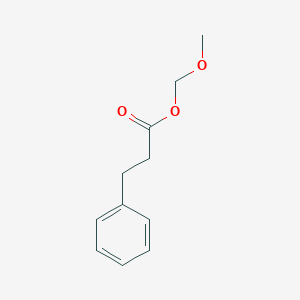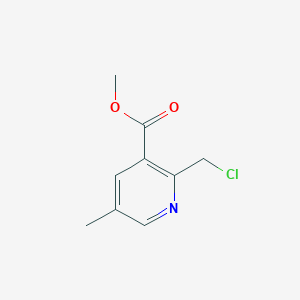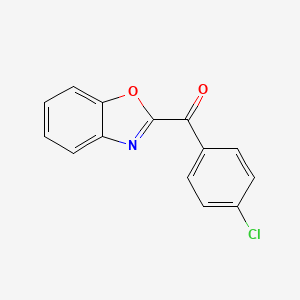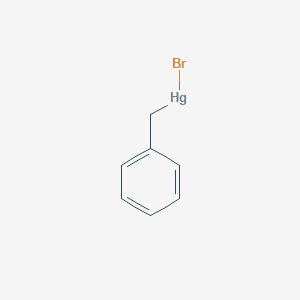
Benzyl(bromo)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(bromo)mercury is an organomercury compound characterized by the presence of a benzyl group attached to a mercury atom, which is further bonded to a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl(bromo)mercury can be synthesized through the reaction of benzylmercury chloride with bromine. The reaction typically occurs in an organic solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves the bromination of benzylmercury compounds using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is often carried out in a continuous-flow reactor to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl(bromo)mercury can undergo oxidation reactions, leading to the formation of benzylmercury oxide.
Reduction: Reduction reactions can convert this compound to benzylmercury or other lower oxidation state compounds.
Substitution: The bromine atom in this compound can be substituted by other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc amalgam or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed:
Oxidation: Benzylmercury oxide.
Reduction: Benzylmercury.
Substitution: Benzylmercury iodide or other substituted benzylmercury compounds.
Aplicaciones Científicas De Investigación
Benzyl(bromo)mercury has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury-binding proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of benzyl(bromo)mercury involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the high affinity of mercury for thiol groups, which are commonly found in cysteine residues of proteins .
Comparación Con Compuestos Similares
Benzylmercury chloride: Similar structure but with a chlorine atom instead of bromine.
Benzylmercury iodide: Contains an iodine atom instead of bromine.
Phenylmercury bromide: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl(bromo)mercury is unique due to its specific reactivity and the presence of both a benzyl group and a bromine atom.
Propiedades
Número CAS |
4109-72-2 |
|---|---|
Fórmula molecular |
C7H7BrHg |
Peso molecular |
371.63 g/mol |
Nombre IUPAC |
benzyl(bromo)mercury |
InChI |
InChI=1S/C7H7.BrH.Hg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
Clave InChI |
RTSWGGZWJRXIFD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[Hg]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


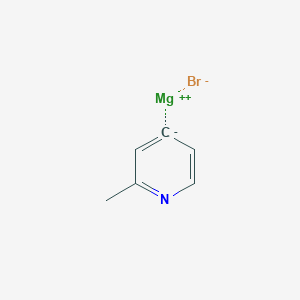
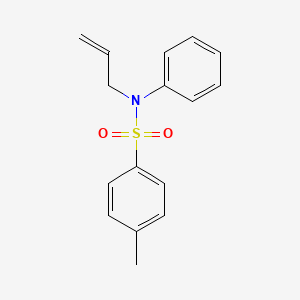
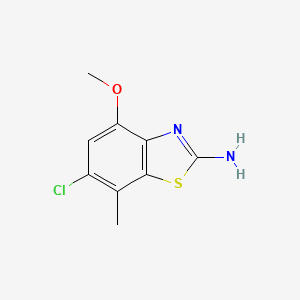
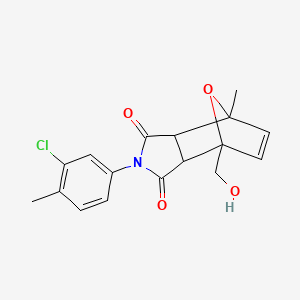
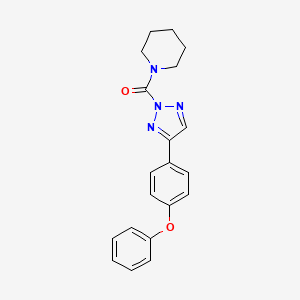

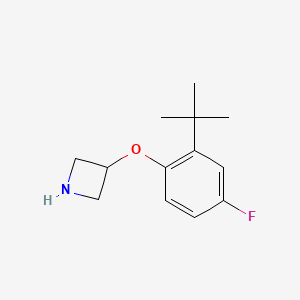

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)

